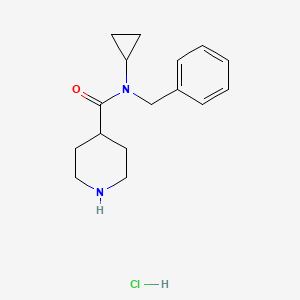
5-(2-クロロアセチル)フラン-3-カルボンアミド
説明
5-(2-Chloroacetyl)furan-3-carboxamide is a chemical compound with the CAS Number: 1251923-22-4 . It has a molecular weight of 187.58 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(chloroacetyl)-3-furamide . The InChI code for this compound is 1S/C7H6ClNO3/c8-2-5(10)6-1-4(3-12-6)7(9)11/h1,3H,2H2,(H2,9,11) .Physical and Chemical Properties Analysis
5-(2-Chloroacetyl)furan-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 187.58 .科学的研究の応用
私は「5-(2-クロロアセチル)フラン-3-カルボンアミド」の科学研究における用途を調査しましたが、利用可能な情報は限られており、ご要望の6〜8のユニークな用途を網羅した分析は得られませんでした。
この化合物は、製薬試験や正確な結果を得るための標準物質として言及されています 。 抗菌剤の合成における使用についても言及されています 。 しかし、現在の文献には、各分野の詳細なセクションを明確で記述的な見出しで示すものは見当たりません。
作用機序
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic areas .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of reactions in the field of organic chemistry and medicinal chemistry .
Result of Action
Furan derivatives are known for their therapeutic advantages in various areas such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
生化学分析
Biochemical Properties
5-(2-Chloroacetyl)furan-3-carboxamide plays a significant role in biochemical reactions due to its reactive furan ring and chloroacetyl group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, contributing to its antibacterial properties . The compound’s interactions with these biomolecules often involve covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
5-(2-Chloroacetyl)furan-3-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of bacterial cells by interfering with their metabolic processes and enzyme functions . Additionally, it may affect eukaryotic cells by modulating signaling pathways involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of 5-(2-Chloroacetyl)furan-3-carboxamide involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Chloroacetyl)furan-3-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-(2-Chloroacetyl)furan-3-carboxamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects such as antibacterial activity without significant toxicity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome .
Metabolic Pathways
5-(2-Chloroacetyl)furan-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 5-(2-Chloroacetyl)furan-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
5-(2-Chloroacetyl)furan-3-carboxamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications . For example, it can accumulate in the mitochondria, where it may interfere with mitochondrial function and energy production .
特性
IUPAC Name |
5-(2-chloroacetyl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-2-5(10)6-1-4(3-12-6)7(9)11/h1,3H,2H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQIVGTUDJQYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278684 | |
| Record name | 3-Furancarboxamide, 5-(2-chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-22-4 | |
| Record name | 3-Furancarboxamide, 5-(2-chloroacetyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furancarboxamide, 5-(2-chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


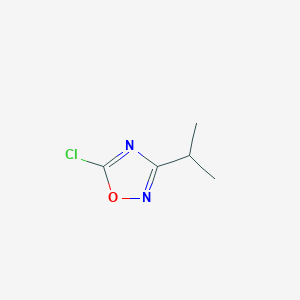
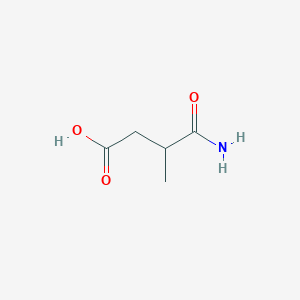

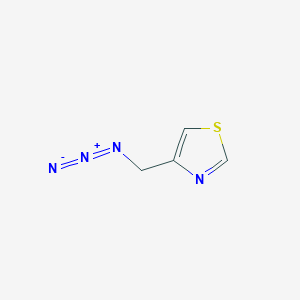
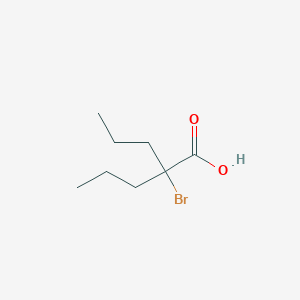
![2,2,2-trifluoroethyl N-[3-(pyrrolidin-1-yl)propyl]carbamate](/img/structure/B1523865.png)
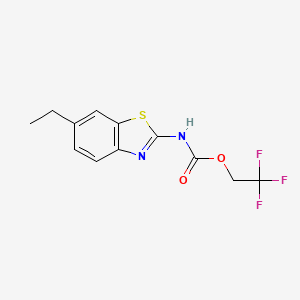
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)
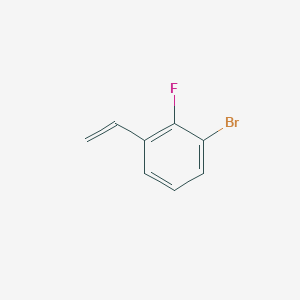
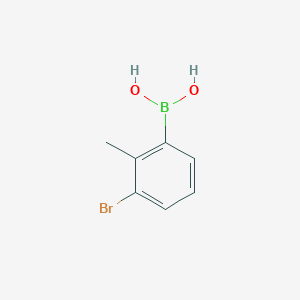
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)
